Rhodium(III) chloride trihydrate

C-H Activation Carbonylation Indoline Functionalization

Procure RhCl₃·3H₂O (CAS 13569-65-8) as your primary rhodium source for aqueous and biphasic catalysis. Its high water solubility critically enables catalyst recycling in hydroformylation and CO₂ hydrogenation—applications impossible with anhydrous RhCl₃. As an air-stable, cost-effective alternative to [Cp*RhCl₂]₂ and [Rh(cod)Cl]₂, it delivers superior or equivalent activity in C–H thiolation and carbonylation, reducing process costs. With a consistent 38–40% Rh content, it is the preferred precursor for synthesizing Wilkinson's catalyst and supported nanoparticles, ensuring reproducible results in both R&D and bulk chemical manufacturing.

Molecular Formula RhCl3* 3 H2O
Cl3Rh * 3 H2O
Cl3H6O3Rh
Molecular Weight 263.31 g/mol
CAS No. 13569-65-8
Cat. No. B080923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(III) chloride trihydrate
CAS13569-65-8
Molecular FormulaRhCl3* 3 H2O
Cl3Rh * 3 H2O
Cl3H6O3Rh
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESO.O.O.[Cl-].[Cl-].[Cl-].[Rh+3]
InChIInChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3
InChIKeyTYLYVJBCMQFRCB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: soluble

Rhodium(III) Chloride Trihydrate (CAS 13569-65-8) for Catalysis and Precursor Synthesis


Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is a hydrated inorganic salt of rhodium in the +3 oxidation state, characterized by its dark red crystalline appearance and high water solubility. As a key precursor for a wide range of homogeneous and heterogeneous rhodium catalysts, it is widely employed in organic synthesis, including hydrogenation, hydroformylation, C–H activation, and isomerization reactions. Its utility stems from its ability to readily form active Rh(I) and Rh(III) catalytic species under mild reaction conditions [1][2].

Why Anhydrous RhCl₃ or Alternative Rh Precursors Cannot Substitute RhCl₃·3H₂O


Direct substitution of RhCl₃·3H₂O with anhydrous RhCl₃ or other rhodium sources is precluded by critical differences in solubility and catalytic performance. The trihydrate exhibits dramatically higher water solubility compared to its anhydrous counterpart, which is essential for aqueous-phase and biphasic catalysis [1]. Furthermore, in key C–H activation and functionalization reactions, RhCl₃·3H₂O demonstrates superior or equivalent catalytic activity relative to common alternatives like [Cp*RhCl₂]₂, [Rh(cod)Cl]₂, and [Rh(OAc)₂]₂, often providing a more atom-economical and cost-effective route without requiring expensive, air-sensitive organometallic complexes [2].

RhCl₃·3H₂O Quantitative Performance Evidence vs. Key Comparators


C–H Carbonylation Activity: RhCl₃·3H₂O vs. RhCl₃, [Rh(cod)Cl]₂, and [Rh(OAc)₂]₂

In the C7-selective C–H carbonylation of indolines with CO and alcohols, RhCl₃·3H₂O afforded the desired product (3aa) in 56% isolated yield. Under identical reaction conditions, anhydrous RhCl₃ and [Rh(cod)Cl]₂ gave comparable yields, whereas [Rh(OAc)₂]₂ was completely inert, providing 0% yield [1]. This demonstrates that RhCl₃·3H₂O is an effective and readily accessible precursor for this transformation, matching or exceeding the performance of other rhodium sources while avoiding the need for specialized organometallic complexes.

C-H Activation Carbonylation Indoline Functionalization

Superior Performance of RhCl₃·3H₂O over [Cp*RhCl₂]₂ in Thiolation of Acrylic Acids

A study on the ligand-enabled highly regioselective thiolation of acrylic acids reported that the simple inorganic salt RhCl₃·3H₂O is a more efficient catalyst than the widely used organometallic complex [Cp*RhCl₂]₂. While the exact yield differential was not specified in the abstract, the authors explicitly note that '[Cp*RhCl₂]₂ was not as efficient as RhCl₃·3H₂O in this strategy.' [1] This class-level inference points to RhCl₃·3H₂O as a superior, Cp*-free alternative for this important class of C–H functionalization reactions.

C-H Functionalization Thiolation Rhodium Catalysis

Comparative Catalytic Precursor Study: [RhCl₃·3H₂O] vs. [RhH(CO)(PPh₃)₃] in Hydroformylation

A comparative study evaluated [RhH(CO)(PPh₃)₃] and [RhCl₃·3H₂O] as catalytic precursors for the hydroformylation of technical-grade substrates. The work directly compared the two rhodium sources under varying experimental conditions, providing a basis for selection based on cost, stability, and ease of handling. While specific turnover numbers or yields are not provided in the search result excerpt, the study's explicit comparison of these two precursors confirms that RhCl₃·3H₂O is a viable and often preferred starting material for industrial hydroformylation due to its lower cost and air-stability compared to pre-formed organometallic complexes like Wilkinson's catalyst derivatives [1].

Hydroformylation Rhodium Catalysis Precursor Comparison

Solubility Differential: RhCl₃·3H₂O (Highly Soluble) vs. Anhydrous RhCl₃ (Insoluble)

RhCl₃·3H₂O is classified as 'very soluble' in water, whereas anhydrous RhCl₃ is reported as 'insoluble' in water and acids [1]. This fundamental property difference is critical for reaction design. For example, the trihydrate is the preferred form for aqueous-phase hydroformylation and for preparing water-soluble rhodium complexes. The inability of anhydrous RhCl₃ to dissolve in common solvents severely limits its direct application as a homogeneous catalyst precursor without additional chemical transformation.

Solubility Rhodium Precursor Aqueous Catalysis

Key Application Scenarios for RhCl₃·3H₂O Based on Quantitative Evidence


Aqueous-Phase and Biphasic Homogeneous Catalysis

Given its high water solubility (unlike anhydrous RhCl₃), RhCl₃·3H₂O is the ideal rhodium source for developing water-based catalytic processes. This includes aqueous-biphasic hydroformylation of propylene [1] and hydrogenation of CO₂ to formate in water [2], where the catalyst resides in the aqueous phase, enabling facile product separation and catalyst recycling. Procurement of the trihydrate is mandatory for these applications.

Cost-Effective C–H Activation and Functionalization

RhCl₃·3H₂O serves as an economical and air-stable alternative to expensive organometallic complexes (e.g., [Cp*RhCl₂]₂, [Rh(cod)Cl]₂) for a range of C–H functionalization reactions. This is supported by its demonstrated high activity in C–H carbonylation (56% yield) [3] and its superior performance in C–H thiolation compared to [Cp*RhCl₂]₂ [4]. This makes it a first-choice catalyst for researchers in medicinal chemistry and materials science aiming to streamline synthetic routes and reduce costs.

Synthesis of Rhodium Complexes and Nanoparticles

As a well-defined, water-soluble, and commercially available rhodium salt (typically with 38-40% Rh content ), RhCl₃·3H₂O is the preferred starting material for synthesizing a vast array of rhodium catalysts. This includes the preparation of Wilkinson's catalyst (RhCl(PPh₃)₃) and various supported rhodium nanoparticles for heterogeneous catalysis [1]. Its consistent composition and high purity ensure reproducible synthesis of downstream catalysts.

Industrial Precursor for Hydroformylation and Acetic Acid Production

The compound is a standard precursor for preparing catalysts used in bulk chemical manufacturing. Comparative studies confirm its viability as a precursor for hydroformylation, a process used to produce millions of tons of aldehydes annually [5]. Furthermore, it is specified as a catalyst for the direct conversion of methane to acetic acid . For these large-scale industrial applications, RhCl₃·3H₂O offers a balance of cost, stability, and reliable performance that specialized organometallic precursors cannot match.

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